Perbenzoic acid
Overview
Description
Perbenzoic acid, also known as Peroxybenzoic acid, is an organic compound with the formula C6H5CO3H . It is the simplest aryl peroxy acid . It is a volatile solid with a pungent odor .
Synthesis Analysis
This compound may be synthesized from benzoic acid and hydrogen peroxide . It can also be synthesized by the treatment of benzoyl peroxide with sodium methoxide, followed by acidification . The epoxidation of vegetable oils on an industrial scale has already been developed by the homogeneous catalytic system using peracids .Molecular Structure Analysis
The molecular formula of this compound is C7H6O3 . The chemical structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This compound is used in organic analyses to measure the degree of unsaturation, and in making epoxides . It is used to convert ethylenic compounds into oxides . It is also used in the oxidation of carbonyl compounds, iminoindolines, olefins, imines, alkanes, silyl enol ethers, N- and S-heterocycles, active methylene groups .Physical And Chemical Properties Analysis
This compound is a volatile solid with a pungent odor . It sublimes and has a melting point of 41–43°C (105.8–109°F) and a boiling point of 100–105°C (212–221°F) at 15 torr (partially decomposes) . It is slightly soluble in water but mixes readily with most organic solvents .Scientific Research Applications
Synthetic Chemistry Applications : Perbenzoic acid and its conjugate base, the perbenzoate anion, are extensively used in synthetic chemistry. Studies have explored the structure and reactivity of the perbenzoate anion, including its gas phase dissociation pathways, which are critical in understanding its behavior in synthetic applications. One of the primary dissociation pathways involves the loss of carbon dioxide (CO2) from the perbenzoate anion. This knowledge is crucial for designing and controlling chemical reactions in synthetic chemistry (Krishnan, Rajbangshi, & Paranjothy, 2018).
Organic Oxidation Reactions : Perbenzoic acids have been used in organic oxidation reactions, particularly in the self-hydroxylation of aromatic rings at nonheme iron(II) centers. This process, involving an intramolecular oxo-transfer, is important for understanding and utilizing iron-catalyzed oxidation reactions in organic synthesis (Oh et al., 2005).
Versatile Oxidizing Agent : Meta-chlorothis compound (mCPBA), a derivative of this compound, is recognized as an efficient oxidizing agent in various chemical transformations. Its applications span across the oxidation of different organic compounds such as carbonyl compounds, olefins, and phosphates. The versatility of mCPBA in organic synthesis highlights the broader utility of this compound in similar contexts (Hussain et al., 2014).
Environmental Applications : this compound derivatives, such as 4-hydroxybenzoic acid, have been studied for environmental applications, including the degradation of environmental contaminants. For instance, the combination of ultrasound irradiation and catalytic wet peroxide oxidation has been explored for the degradation of such compounds, showing promise for environmental remediation processes (Nikolopoulos, Igglessi-Markopoulou, & Papayannakos, 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
benzenecarboperoxoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-7(10-9)6-4-2-1-3-5-6/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRBXWCUXJNEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239223 | |
Record name | Peroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93-59-4 | |
Record name | Perbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Peroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0EZ97V99I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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